2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, chloro, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: The initial step involves the formation of the pyridine ring with appropriate substituents.
Introduction of the piperazinyl group: This step involves the reaction of the pyridine derivative with piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazinyl group enhances its binding affinity, while the chloro and amino groups contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Similar structure but lacks the piperazinyl group.
2,6-Pyridinedicarbonitrile: Similar core structure but lacks the amino and piperazinyl groups.
6-Chloro-2-pyridinamine: Similar structure but lacks the piperazinyl and dicarbonitrile groups.
Uniqueness
2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperazinyl group enhances its potential as a ligand, while the chloro and amino groups provide sites for further chemical modification.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7/c17-13-2-1-3-14(21-13)23-4-6-24(7-5-23)16-12(10-19)8-11(9-18)15(20)22-16/h1-3,8H,4-7H2,(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXHROLGPZZXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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